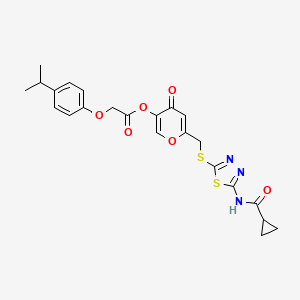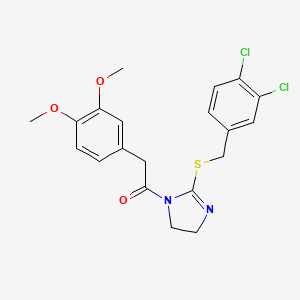
1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a complex structure with multiple functional groups, including dichlorobenzyl, thioether, imidazole, and dimethoxyphenyl moieties, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the thioether linkage: The reaction between 3,4-dichlorobenzyl chloride and a thiol compound under basic conditions to form the thioether intermediate.
Imidazole ring formation: The condensation of the thioether intermediate with an appropriate imidazole precursor under acidic or basic conditions to form the imidazole ring.
Attachment of the ethanone moiety: The final step involves the reaction of the imidazole-thioether intermediate with 3,4-dimethoxyphenylacetyl chloride in the presence of a base to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to bind to various enzymes, receptors, or other biomolecules, potentially inhibiting or modulating their activity. For example, the imidazole ring may interact with metal ions in enzyme active sites, while the dichlorobenzyl and dimethoxyphenyl groups may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-((3,4-dichlorobenzyl)thio)-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethanone: Lacks the dihydro component in the imidazole ring, which may affect its reactivity and biological activity.
1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)propanone: Contains a propanone moiety instead of ethanone, potentially altering its chemical properties and interactions.
1-(2-((3,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)butanone: Features a butanone moiety, which may influence its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3S/c1-26-17-6-4-13(10-18(17)27-2)11-19(25)24-8-7-23-20(24)28-12-14-3-5-15(21)16(22)9-14/h3-6,9-10H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUMSLJWLSPSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

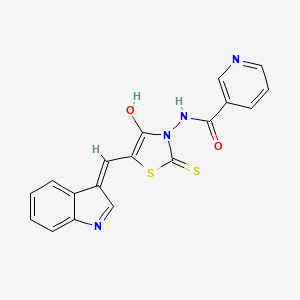
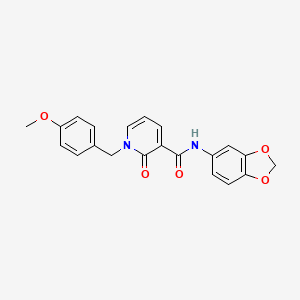
![5-[(2-Fluorophenyl)methyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B2889131.png)
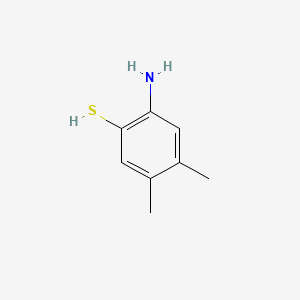


![N-[(3-methoxyphenyl)methyl]-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2889139.png)
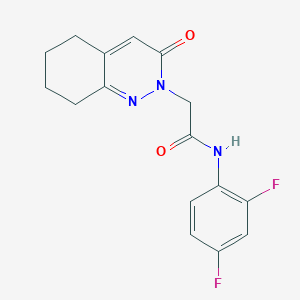
![methyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2889143.png)
![2-methoxy-3-{[1-(1-methylpiperidine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2889144.png)

![N-(2,6-dimethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2889147.png)
